1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one
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Overview
Description
1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one is an organic compound that features a thiophene ring substituted with an aminophenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-aminothiophenol with acetyl chloride under controlled conditions to form the desired product . Another method includes the use of high-acidity ionic liquid catalysts to facilitate the reaction between 2-aminophenylthiophene and aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can serve as a probe or marker in biological studies, particularly in the detection of specific biomolecules.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminoacetophenone: Similar in structure but lacks the thiophene ring.
2-Aminothiophenol: Contains the thiophene ring but lacks the ethanone moiety.
1-(Thiophen-2-yl)ethan-1-one: Similar but lacks the aminophenyl group.
Uniqueness
1-[5-(2-Aminophenyl)thiophen-2-yl]ethan-1-one is unique due to the combination of the aminophenyl group, thiophene ring, and ethanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
1-[5-(2-aminophenyl)thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8(14)11-6-7-12(15-11)9-4-2-3-5-10(9)13/h2-7H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBCJISDUPJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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